(3-((2-Bromophenoxy)methyl)phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13BrO2 |
|---|---|
Molecular Weight |
293.15 g/mol |
IUPAC Name |
[3-[(2-bromophenoxy)methyl]phenyl]methanol |
InChI |
InChI=1S/C14H13BrO2/c15-13-6-1-2-7-14(13)17-10-12-5-3-4-11(8-12)9-16/h1-8,16H,9-10H2 |
InChI Key |
ZSMURYFMIMIEIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=CC(=C2)CO)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Bromophenoxy Methyl Phenyl Methanol
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available precursors. amazonaws.comicj-e.org For (3-((2-Bromophenoxy)methyl)phenyl)methanol, two primary disconnection points are identified. The most logical disconnection is at the C-O ether bond, as numerous methods exist for the formation of diaryl ethers. amazonaws.com This leads to two key synthons: a phenoxide derived from 2-bromophenol (B46759) and a benzyl (B1604629) halide derivative such as 3-(halomethyl)phenylmethanol.
A second key disconnection involves the benzylic alcohol moiety. This functional group can be readily synthesized through the reduction of a corresponding aldehyde or carboxylic acid ester. This strategy, known as functional group interconversion (FGI), simplifies the benzyl fragment to either 3-((2-bromophenoxy)methyl)benzaldehyde or a methyl 3-((2-bromophenoxy)methyl)benzoate. This approach allows for the formation of the diaryl ether linkage prior to the more sensitive alcohol functionality.
Approaches for the Formation of the Diarylether Linkage
The formation of the diaryl ether linkage is a critical step in the synthesis of the target molecule. The primary methods for this transformation are copper-catalyzed Ullmann-type reactions and palladium-catalyzed C-O cross-coupling reactions.
The Ullmann condensation, first reported in 1905, is a classical method for forming diaryl ethers by coupling an aryl halide with a phenol (B47542) in the presence of copper. beilstein-journals.orgscielo.org.mx Traditional Ullmann conditions often required harsh reaction temperatures (typically over 200°C) and stoichiometric amounts of copper. beilstein-journals.orgnih.gov However, modern advancements have led to milder conditions through the use of catalytic amounts of copper salts and the addition of accelerating ligands. nih.govorganic-chemistry.org
For the synthesis of this compound, this would involve the reaction of 2-bromophenol with a 3-(halomethyl)benzyl precursor. More strategically, the ether linkage could be formed first between 2-bromophenol and methyl 3-hydroxybenzoate, followed by functional group manipulations. The reaction is typically facilitated by a copper(I) or copper(II) source and a base. The addition of N,N- and N,O-chelating ligands can significantly accelerate the reaction and allow for lower temperatures. beilstein-journals.orgnih.gov
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 75-95 | organic-chemistry.org |
| Cu₂(OAc)₄ / Pyridine (B92270) | K₃PO₄ | Toluene | 110 | 80-98 | organic-chemistry.org |
| Cu₂O / Salicylaldoxime | Cs₂CO₃ | Acetonitrile (B52724) | 80 | 85-99 | organic-chemistry.orgacs.org |
This table presents typical conditions for modern Ullmann-type diaryl ether syntheses.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig C-O coupling, have become a powerful alternative to the Ullmann reaction for diaryl ether synthesis. scirp.org These methods often proceed under milder conditions and exhibit broad substrate scope and functional group tolerance. nih.gov The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with a phenoxide and subsequent reductive elimination to yield the diaryl ether and regenerate the catalyst. nih.gov
The development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for achieving high efficiency in these couplings, even with less reactive aryl chlorides. nih.govnih.gov For the target molecule, this could involve coupling 2-bromophenol with an aryl halide like 3-bromo-benzyl alcohol (or its protected form). A variety of palladium sources and ligands can be employed.
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | |
| [(cinnamyl)PdCl]₂ | Biarylphosphine L8 | K₃PO₄ | Toluene/DME | 80 | nih.gov |
| PdCl₂(dppf) | dppf | NaH | Toluene | 100 | scirp.org |
This table illustrates common catalyst systems for the palladium-catalyzed synthesis of diaryl ethers.
Nucleophilic aromatic substitution (SNAr) is generally not a viable primary route for the synthesis of this compound. The SNAr mechanism requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to a good leaving group (like a halide). In the proposed precursors, neither the 2-bromophenol nor the benzylic ring of the other component possesses the necessary electronic activation for an efficient SNAr reaction to form the ether linkage.
Synthesis of the Benzylic Alcohol Moiety
The final key structural feature of the target molecule is the benzylic alcohol. This functional group is typically introduced by the reduction of a more stable carbonyl precursor, such as an aldehyde or an ester. This approach is often preferred as it avoids potential side reactions that the free alcohol might undergo during the C-O coupling step.
The reduction of benzaldehydes or benzoic esters to benzyl alcohols is a fundamental and highly efficient transformation in organic synthesis. The choice of reducing agent depends on the presence of other functional groups in the molecule.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent capable of reducing aldehydes and ketones. It is often the reagent of choice for reducing an aldehyde precursor due to its compatibility with ester and bromo-aryl functionalities.
Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent that can reduce aldehydes, ketones, esters, and carboxylic acids. While effective, its high reactivity requires anhydrous conditions and careful handling. It would be suitable for reducing an ester precursor. google.com
The general procedure involves dissolving the aldehyde or ester precursor in a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; diethyl ether or THF for LiAlH₄) and adding the reducing agent, followed by an aqueous workup to protonate the resulting alkoxide and yield the benzylic alcohol. acs.orgresearchgate.net
| Precursor Functional Group | Reducing Agent | Solvent | Key Characteristics |
| Aldehyde | NaBH₄ | Methanol, Ethanol | Mild, selective for aldehydes/ketones |
| Ester | LiAlH₄ | Diethyl Ether, THF | Powerful, reduces most carbonyls, requires anhydrous conditions |
| Aldehyde/Ester | H₂, Pd/C | Ethanol, Ethyl Acetate | Catalytic hydrogenation, effective but may affect other groups |
This table summarizes common methods for the reduction of aldehydes and esters to alcohols.
Grignard or Organolithium Addition to Carbonyl Compounds
The terminal hydroxymethyl group of this compound is strategically introduced in the final step of the synthesis via the addition of an organometallic reagent to a carbonyl compound. Specifically, the formation of this primary alcohol is achieved through the reaction of a Grignard or organolithium reagent with formaldehyde (B43269). ucalgary.cadoubtnut.com
The key precursor for this step is an aryl halide, such as 3-((2-Bromophenoxy)methyl)-1-bromobenzene. This precursor is first converted into a highly nucleophilic organometallic species. The Grignard reagent, (3-((2-Bromophenoxy)methyl)phenyl)magnesium bromide, is formed by reacting the aryl bromide with magnesium metal turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Similarly, an organolithium reagent can be prepared.
The reaction mechanism involves two primary stages:
Nucleophilic Addition : The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of formaldehyde. youtube.com This addition breaks the pi bond of the carbonyl group, leading to the formation of a magnesium or lithium alkoxide intermediate. ucalgary.ca
Acidic Workup : The reaction mixture is then treated with a mild acid source (denoted as H₃O⁺), such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid. masterorganicchemistry.com This step protonates the alkoxide intermediate to yield the final primary alcohol product, this compound. ucalgary.ca
The choice between a Grignard and an organolithium reagent can depend on factors such as reactivity and tolerance to other functional groups within the molecule. Organolithium reagents are generally more reactive than their Grignard counterparts. masterorganicchemistry.comwikipedia.org
Convergent and Linear Synthesis Strategies
The construction of a complex molecule like this compound can be approached using either a linear or a convergent synthesis strategy. chemistnotes.compediaa.com
For this compound, a convergent approach could involve:
Fragment A Synthesis : Preparation of a phenyl-based fragment containing the future hydroxymethyl group, such as 3-formylphenylboronic acid or 3-(bromomethyl)benzaldehyde.
Fragment B Synthesis : Preparation of the 2-bromophenoxy moiety, starting from 2-bromophenol.
Fragment Coupling : The two fragments are joined together, for example, through an etherification reaction to form an intermediate like 3-((2-Bromophenoxy)methyl)benzaldehyde.
Final Transformation : The aldehyde intermediate is then reduced or converted to the target alcohol via the Grignard reaction described previously.
Optimization of Reaction Conditions and Catalyst Systems
The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. This transformation, often achieved via an Ullmann condensation or a related copper-catalyzed coupling reaction, is highly dependent on optimized reaction conditions and catalyst systems for efficiency and yield.
Ligand Design and Catalyst Loading Effects
Classical Ullmann reactions traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgthermofisher.com Modern advancements have introduced ligand-accelerated catalysis, which allows for milder reaction conditions and lower catalyst loading. The ligand plays a crucial role by stabilizing the copper catalyst, enhancing its solubility, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
The choice of ligand can dramatically impact the reaction's success. Bidentate ligands, which can form a stable chelate complex with the copper center, have proven particularly effective. wikipedia.org Research into copper-catalyzed C-O coupling has identified several classes of effective ligands, including amino acids, 1,10-phenanthroline, and, more recently, N¹,N²-diarylbenzene-1,2-diamines. nih.govnih.govacs.org These advanced ligands can promote high-yield etherification even at room temperature. scilit.comchemrxiv.org
Optimizing the catalyst loading is also essential for an efficient and cost-effective process. While higher catalyst loading might increase the reaction rate, it also increases cost and the burden of metal removal from the final product. Ligand design is intrinsically linked to this, as more effective ligands can achieve high turnover numbers, allowing for significantly lower copper concentrations (e.g., 1-10 mol%).
Table 1: Illustrative Effect of Ligand and Catalyst Loading on Copper-Catalyzed Etherification Yield
| Entry | Copper Source | Catalyst Loading (mol%) | Ligand | Yield (%) |
| 1 | CuI | 20 | None | 35 |
| 2 | CuI | 10 | 1,10-Phenanthroline | 78 |
| 3 | Cu(OTf)₂ | 5 | N,N-Dimethylglycine | 85 |
| 4 | CuI | 2 | N¹,N²-diarylbenzene-1,2-diamine | 92 |
Note: Data are representative and intended for illustrative purposes based on trends in related reactions.
Application of Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to design processes that are more sustainable, efficient, and environmentally benign. ispe.orgmdpi.com The synthesis of this compound can be evaluated and improved through the lens of green chemistry metrics. pfizer.comacs.org
Atom Economy and Step Efficiency Analysis
Two key metrics for evaluating the "greenness" of a synthetic route are atom economy and step efficiency.
Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Reactions with high atom economy, such as additions and rearrangements, are preferred because they generate minimal waste. scranton.edulibretexts.org In the synthesis of the target molecule, the Grignard addition to formaldehyde exhibits excellent atom economy, as all atoms from the reactants are incorporated into the intermediate alkoxide. In contrast, substitution reactions like Williamson ether synthesis have lower atom economy because they inherently produce stoichiometric salt byproducts.
Table 3: Hypothetical Comparison of Linear vs. Convergent Synthesis Efficiency
| Parameter | Linear Synthesis | Convergent Synthesis |
| Longest Linear Sequence | 8 steps | 5 steps |
| Assumed Yield per Step | 90% | 90% |
| Overall Yield | (0.90)⁸ ≈ 43.0% | (0.90)⁵ ≈ 59.0% |
| Atom Economy (Overall) | Moderate | Higher (fewer protecting groups/reagents) |
| Step Efficiency | Low | High |
Note: This table provides a simplified, illustrative comparison.
By prioritizing catalytic reactions, designing a convergent route, and optimizing for atom economy and step efficiency, the synthesis of this compound can be aligned more closely with the principles of green chemistry. nih.gov
Development of Sustainable Reaction Media and Biocatalytic Approaches
The synthesis of this compound involves the formation of a diaryl ether linkage and the presence of a benzyl alcohol moiety. Traditional synthetic methods for such structures often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. In contrast, sustainable approaches aim to mitigate these drawbacks through innovative catalytic systems and reaction media.
A plausible and sustainable synthetic pathway for this compound can be envisioned in two key steps: a green Williamson ether synthesis to form the diaryl ether core, followed by a biocatalytic reduction to yield the final benzyl alcohol.
Green Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction for the formation of ethers. masterorganicchemistry.comwikipedia.org However, its classical execution often involves the use of strong bases and polar a-protic solvents. jk-sci.com Greener alternatives, such as microwave-assisted synthesis and the use of aqueous micellar solutions, have emerged as powerful tools to enhance the sustainability of this reaction.
Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of diaryl ethers. nih.govorganic-chemistry.orgscilit.comresearchgate.netmdpi.com Catalyst-free microwave-assisted coupling of phenols with electron-deficient aryl halides in DMSO has been reported to proceed in high yields within minutes. nih.govorganic-chemistry.orgresearchgate.net This approach eliminates the need for a catalyst and significantly shortens the reaction duration compared to conventional heating methods.
Another promising sustainable medium for the Williamson ether synthesis is the use of aqueous solutions containing surfactants. researchgate.net Micellar catalysis can facilitate the reaction between water-insoluble reactants in an aqueous environment, thus replacing volatile organic solvents. researchgate.net This methodology aligns with the principles of green chemistry by utilizing water as a benign solvent.
The table below summarizes findings from the literature on sustainable Williamson ether synthesis for compounds analogous to the diaryl ether core of the target molecule.
| Reactants | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |
| Phenols and electron-deficient aryl halides | Microwave irradiation, K2CO3 | DMSO | Diaryl ethers | High | nih.govorganic-chemistry.orgresearchgate.net |
| 4-Hydroxybenzoic acid and benzyl chloride | Surfactant (micellar catalysis) | Water | 4-(Benzyloxy)benzoic acid | Good | researchgate.net |
| Sterically hindered ortho-prenylated phenols and aryl halides | Microwave-assisted copper catalysis | N/A | Bioactive prenylated diresorcinols | High | mdpi.com |
Biocatalytic Reduction
The final step in the proposed sustainable synthesis of this compound is the reduction of a ketone precursor, (3-((2-bromophenoxy)methyl)phenyl)(oxo)methane, to the corresponding benzyl alcohol. Biocatalytic reductions using enzymes such as ketoreductases (KREDs) or whole-cell systems offer a highly selective and environmentally friendly alternative to traditional chemical reducing agents. nih.govmdpi.comresearchgate.netnih.gov
Enzymatic reductions are typically performed in aqueous media under mild conditions (ambient temperature and neutral pH), thereby avoiding the use of flammable solvents and hazardous reagents. researchgate.net Ketoreductases have demonstrated broad substrate scope, including the ability to reduce a range of substituted benzophenone (B1666685) and benzoylpyridine derivatives with high yields and excellent enantioselectivity. nih.gov This is particularly relevant for the synthesis of chiral pharmaceuticals. The reduction of halogenated aryl ketones has also been successfully achieved using enzymatic systems, highlighting the potential for this approach in the synthesis of the target molecule. researchgate.net
The following table presents data on the biocatalytic reduction of ketones to alcohols, demonstrating the feasibility of this approach for the synthesis of the benzyl alcohol moiety of this compound.
| Substrate | Biocatalyst | Solvent System | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| Substituted benzophenone derivatives | Ketoreductase enzymes (KREDs) | Aqueous buffer | Chiral diarylmethanols | >90 | up to >99 | nih.gov |
| 1,4-Diaryl-1,4-diketones | Alcohol dehydrogenase from Ralstonia sp. (RasADH) | Aqueous buffer/cosolvent | (1S,4S)-1,4-Diaryl-1,4-diols | High | >99 | mdpi.com |
| Unsymmetrical ketones | Baker's yeast | Aqueous | Optically active secondary alcohols | High | N/A | researchgate.net |
| Aromatic ketones | 'Ene'-reductases with photoredox catalyst | Aqueous buffer | Aromatic alcohols | N/A | N/A | nih.gov |
Chemical Reactivity and Transformations of 3 2 Bromophenoxy Methyl Phenyl Methanol
Reactions Involving the Aryl Bromide Functionality
The presence of a bromine atom on one of the aromatic rings makes (3-((2-Bromophenoxy)methyl)phenyl)methanol an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of biaryl systems and the introduction of diverse substituents.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The aryl bromide in this compound can readily participate in these reactions.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.orgrsc.orgwikipedia.org This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with a new aryl, heteroaryl, or vinyl group.
| Coupling Partner | Catalyst System | Base | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (3-((2-Phenoxyphenoxy)methyl)phenyl)methanol |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | (3-((2-(4-Methoxyphenoxy)phenoxy)methyl)phenyl)methanol |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | (3-((2-(Pyridin-3-yloxy)phenoxy)methyl)phenyl)methanol |
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is highly effective for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives. The reaction of this compound with an alkene like styrene (B11656) would yield a diaryl-substituted ethylene.
| Alkene | Catalyst | Base | Product |
| Styrene | Pd(OAc)₂ | Et₃N | (E)-(3-((2-(2-Phenylvinyl)phenoxy)methyl)phenyl)methanol |
| Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Ethyl (E)-3-(2-((3-(hydroxymethyl)benzyl)oxy)phenyl)acrylate |
| 1-Octene | PdCl₂(PCy₃)₂ | NaOAc | (3-((2-(Oct-1-en-1-yl)phenoxy)methyl)phenyl)methanol |
The Sonogashira coupling is the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is invaluable for the synthesis of aryl alkynes. This compound can be coupled with various terminal alkynes to introduce an alkynyl moiety.
| Alkyne | Catalyst System | Base | Product |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | (3-((2-(Phenylethynyl)phenoxy)methyl)phenyl)methanol |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | (3-((2-((Trimethylsilyl)ethynyl)phenoxy)methyl)phenyl)methanol |
| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | (3-((2-(3-Hydroxyprop-1-yn-1-yl)phenoxy)methyl)phenyl)methanol |
The Stille coupling utilizes an organotin compound as the coupling partner for the aryl bromide, catalyzed by palladium. While organotin reagents are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups.
| Organostannane | Catalyst | Additive | Product |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl | (3-((2-Phenoxyphenoxy)methyl)phenyl)methanol |
| Tributyl(vinyl)stannane | PdCl₂(AsPh₃)₂ | None | (3-((2-Vinylphenoxy)methyl)phenyl)methanol |
| 2-(Tributylstannyl)furan | Pd₂(dba)₃ / P(2-furyl)₃ | CuI | (3-((2-(Furan-2-yl)phenoxy)methyl)phenyl)methanol |
Direct arylation is an emerging and more atom-economical alternative to traditional cross-coupling reactions, as it involves the formation of a C-C bond through the activation of a C-H bond. In the context of this compound, this would typically involve reacting it with a compound containing an activated C-H bond, such as a heterocycle or another arene, in the presence of a palladium catalyst. For instance, coupling with a thiazole (B1198619) derivative would directly form a C-C bond between the brominated ring and the heterocycle, avoiding the pre-functionalization required in Suzuki or Stille couplings.
Halogen-metal exchange is a classic organometallic reaction that can be used to convert the aryl bromide into a more reactive organometallic species, such as an organolithium or Grignard reagent. This is typically achieved by treating this compound with an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse array of functional groups.
| Electrophile | Reagent for Exchange | Product after Quenching |
| Carbon dioxide (CO₂) | n-BuLi | 2-((3-(Hydroxymethyl)benzyl)oxy)benzoic acid |
| N,N-Dimethylformamide (DMF) | t-BuLi | 2-((3-(Hydroxymethyl)benzyl)oxy)benzaldehyde |
| Iodine (I₂) | i-PrMgCl·LiCl | (3-((2-Iodophenoxy)methyl)phenyl)methanol |
Reactions Involving the Benzylic Alcohol Functionality
The benzylic alcohol group in this compound is amenable to a range of transformations, including oxidation, esterification, and etherification, allowing for further functionalization of the molecule.
The benzylic alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Oxidation to the aldehyde can be achieved using mild reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC). More potent oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will typically lead to the corresponding carboxylic acid.
| Oxidizing Agent | Solvent | Product |
| MnO₂ | Dichloromethane | 3-((2-Bromophenoxy)methyl)benzaldehyde |
| PCC | Dichloromethane | 3-((2-Bromophenoxy)methyl)benzaldehyde |
| KMnO₄ | Water/Pyridine (B92270) | 3-((2-Bromophenoxy)methyl)benzoic acid |
| Jones Reagent | Acetone | 3-((2-Bromophenoxy)methyl)benzoic acid |
The hydroxyl group of the benzylic alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent. Similarly, etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or through other methods like reaction with an alcohol under acidic conditions.
| Reagent | Reaction Type | Catalyst/Base | Product |
| Acetic anhydride (B1165640) | Esterification | Pyridine | (3-((2-Bromophenoxy)methyl)phenyl)methyl acetate |
| Benzoyl chloride | Esterification | Et₃N | (3-((2-Bromophenoxy)methyl)phenyl)methyl benzoate |
| Methyl iodide | Etherification | NaH | 1-Bromo-2-((3-(methoxymethyl)benzyl)oxy)benzene |
| Benzyl (B1604629) bromide | Etherification | K₂CO₃ | 1-Bromo-2-((3-(benzyloxymethyl)benzyl)oxy)benzene |
Transformations Involving the Aryl Ether Linkage
The 2-bromophenoxy moiety is connected to the benzyl group via a robust aryl ether linkage. While generally unreactive, this C-O bond can be cleaved under specific, often harsh, conditions.
Selective Cleavage Methodologies (e.g., Lewis acid-mediated, nucleophilic cleavage)
Lewis Acid-Mediated Cleavage: Strong Lewis acids are effective reagents for cleaving aryl ethers. Boron tribromide (BBr₃) is a classic and highly effective reagent for this transformation. researchgate.net The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the adjacent carbon. For the subject compound, this would likely lead to cleavage at the benzylic carbon-oxygen bond, yielding 2-bromophenol (B46759) and a benzylic bromide derivative. Other Lewis acids like aluminum chloride (AlCl₃) can also be used. researchgate.netrecercat.cat
Nucleophilic Cleavage: This method involves the attack of a potent nucleophile to displace one of the aryl groups. researchgate.net Strong nucleophiles such as thiolates (e.g., sodium ethanethiolate) in polar aprotic solvents like DMF can be used. organic-chemistry.org The nucleophile will typically attack the less sterically hindered carbon, which in this case is the benzylic carbon, to displace the 2-bromophenoxide anion.
Brønsted Acid-Mediated Cleavage: Very strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers, particularly at high temperatures. researchgate.net The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (Br⁻ or I⁻).
Table 3: Comparison of Aryl Ether Cleavage Methods
| Method | Reagents | Typical Conditions | Mechanism |
| Lewis Acid-Mediated | BBr₃, AlCl₃ | CH₂Cl₂, low temperature to RT | Coordination to oxygen, followed by nucleophilic attack |
| Nucleophilic Cleavage | NaSEt, LiSPh | DMF or HMPA, elevated temperature | SɴAr or Sɴ2 at the benzylic position |
| Brønsted Acid-Mediated | Conc. HBr, HI | High temperature, neat or in acid | Protonation of oxygen, followed by nucleophilic attack |
Rearrangement Reactions (e.g., Fries rearrangement for related systems)
The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orglscollege.ac.in The reaction is an ortho- and para-selective electrophilic aromatic substitution where the acyl group migrates from the phenolic oxygen to the aromatic ring. wikipedia.orgorganic-chemistry.org
The parent compound, this compound, cannot undergo a Fries rearrangement directly as it lacks the required phenolic ester functionality. However, a related system could be designed to utilize this reaction. For instance, if the molecule were an isomer, such as (4-hydroxyphenyl)(3-((2-bromophenoxy)methyl))methanone, a Fries rearrangement could potentially be explored.
The widely accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. lscollege.ac.in This polarizes the C-O bond, leading to the formation of an acylium carbocation intermediate. wikipedia.org This electrophile then attacks the electron-rich aromatic ring, typically at the ortho and para positions, followed by hydrolysis to yield the hydroxy aryl ketone product. lscollege.ac.inorganic-chemistry.org The selectivity between the ortho and para products can often be controlled by reaction conditions such as temperature and solvent. wikipedia.org
Multi-Functional Group Reactivity and Chemoselectivity Studies
Achieving selectivity in molecules with multiple functional groups is a central challenge in organic synthesis. This compound presents three distinct reactive sites, allowing for a study in chemoselectivity.
Benzylic Alcohol: This is arguably the most reactive site under mild conditions. It can be easily oxidized to an aldehyde using reagents like pyridinium chlorochromate (PCC) or undergo substitution as previously discussed.
Aryl Bromide: The C-Br bond is a handle for transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would form a new C-C bond at this position. These conditions are typically mild enough not to affect the alcohol or ether functionalities.
Aryl Ether: This is the most robust group, requiring harsh conditions (strong Lewis acids or high temperatures) for cleavage.
Achieving chemoselectivity involves choosing reagents that will interact with only one functional group while leaving the others intact. For example, to perform a Suzuki coupling at the aryl bromide position without affecting the alcohol, the reaction can be run under standard palladium-catalyzed conditions. Conversely, if a reaction requires a strong base that would deprotonate the alcohol (e.g., Grignard reagent formation), the hydroxyl group must first be protected (e.g., as a TBDMS ether). After the desired transformation, the protecting group can be selectively removed.
Table 4: Chemoselective Transformations of this compound
| Target Functional Group | Reaction Type | Reagents and Conditions | Expected Product | Notes on Selectivity |
| Benzylic Alcohol | Oxidation | PCC, CH₂Cl₂ | 3-((2-Bromophenoxy)methyl)benzaldehyde | Mild conditions will not affect the aryl bromide or ether. |
| Benzylic Alcohol | Esterification | Acetic anhydride, Pyridine | Acetic acid (3-((2-bromophenoxy)methyl)phenyl)methyl ester | Selective for the alcohol. |
| Aryl Bromide | Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | (3-((Aryl)phenoxy)methyl)phenyl)methanol | Does not react with the alcohol or ether under these conditions. |
| Aryl Ether | Ether Cleavage | BBr₃, CH₂Cl₂ | 2-Bromophenol and (3-(bromomethyl)phenyl)methanol | Harsh conditions will likely affect the benzylic alcohol unless protected. |
Mechanistic Investigations of Reactions Involving 3 2 Bromophenoxy Methyl Phenyl Methanol
Elucidation of Reaction Pathways and Transition States
Currently, there is a lack of specific studies in the scientific literature that elucidate the reaction pathways and transition states for reactions directly involving (3-((2-Bromophenoxy)methyl)phenyl)methanol. While computational chemistry could offer predictions, experimentally validated pathways and characterized transition states for this compound have not been reported.
Kinetic Studies and Determination of Rate-Limiting Steps
No dedicated kinetic studies on reactions involving this compound appear to have been published. Consequently, data on reaction rates and the identification of rate-limiting steps for its specific transformations are not available. Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanism.
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful tool for probing reaction mechanisms. However, a review of the literature did not yield any studies where isotopic labeling has been employed to investigate the mechanistic details of reactions with this compound. General applications of isotopic labeling in studying reactions of similar functional groups, such as benzyl (B1604629) alcohols, have been documented, but these are not specific to the target compound. researchgate.netnih.govnih.gov
Role of Catalysts and Ligands in Promoting Specific Transformations
While the synthesis of related aryl ether compounds often involves catalysts, specific research detailing the role of various catalysts and ligands in promoting transformations of this compound is not available. General methodologies for similar synthetic transformations exist, often employing transition metal catalysts, but their specific application and mechanistic role in reactions of this compound have not been detailed. nih.gov
Solvent Effects and Stereochemical Considerations in Reaction Mechanisms
The influence of solvents on reaction mechanisms is a fundamental aspect of organic chemistry. canada.caresearchgate.net However, specific studies on solvent effects in reactions involving this compound are absent from the current body of scientific literature. Similarly, while stereochemistry is a critical consideration in many organic reactions, there are no specific reports on the stereochemical outcomes or considerations in reactions of this achiral molecule. uou.ac.in
Derivatization and Analog Synthesis from 3 2 Bromophenoxy Methyl Phenyl Methanol
Synthesis of Substituted Aromatic Ethers and Benzylic Alcohols
The benzylic alcohol functionality in (3-((2-Bromophenoxy)methyl)phenyl)methanol is a prime site for derivatization, allowing for the synthesis of a variety of substituted aromatic ethers and modifications to the alcohol itself.
One of the most common methods for converting the benzylic alcohol to an ether is the Williamson ether synthesis . This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. For instance, treatment of this compound with NaH followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) would yield the corresponding ether derivative. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is crucial for the success of this SN2 reaction.
Alternatively, acid-catalyzed etherification can be employed, particularly for the synthesis of symmetrical ethers or in reactions with other alcohols. In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the benzylic alcohol can be protonated, making it a good leaving group (water). A subsequent nucleophilic attack by another alcohol molecule leads to the formation of an ether. Self-condensation can occur, leading to the formation of a dibenzyl ether derivative.
The benzylic alcohol can also be transformed into other functional groups. Oxidation of the primary alcohol to an aldehyde can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. These reagents are selective for the conversion of primary alcohols to aldehydes without over-oxidation to carboxylic acids. Further oxidation to the carboxylic acid, if desired, can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid.
Furthermore, esterification of the benzylic alcohol provides another avenue for derivatization. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) can yield the corresponding ester under milder conditions.
| Reaction Type | Reagents and Conditions | Product Type |
| Williamson Ether Synthesis | 1. Strong base (e.g., NaH) 2. Alkyl halide (R-X) in polar aprotic solvent (e.g., DMF, THF) | Substituted benzylic ether (Ar-CH2-O-R) |
| Acid-Catalyzed Etherification | Strong acid catalyst (e.g., H2SO4, p-TsOH), heat | Symmetrical or unsymmetrical ether |
| Oxidation to Aldehyde | Mild oxidizing agent (e.g., PCC, Dess-Martin periodinane) in CH2Cl2 | Benzaldehyde derivative |
| Oxidation to Carboxylic Acid | Strong oxidizing agent (e.g., KMnO4, CrO3) | Benzoic acid derivative |
| Esterification | Carboxylic acid (R-COOH) and acid catalyst, or Acyl chloride/anhydride and base | Benzylic ester (Ar-CH2-O-CO-R) |
Preparation of Novel Scaffolds through Intramolecular Cyclization Reactions
The strategic placement of the bromophenoxy and benzylic alcohol moieties in this compound provides an opportunity for the construction of novel heterocyclic scaffolds through intramolecular cyclization reactions.
One potential pathway involves an intramolecular Friedel-Crafts alkylation . Treatment of the benzylic alcohol with a strong acid can generate a benzylic carbocation. This electrophile can then attack the electron-rich bromophenoxy ring, leading to the formation of a new carbon-carbon bond and a cyclized product. The regioselectivity of this reaction would be influenced by the directing effects of the bromo and ether substituents on the phenoxy ring. This approach could potentially lead to the synthesis of dibenz[b,f]oxepine derivatives.
Another approach is the intramolecular cyclization of an ether derivative . If the benzylic alcohol is first converted to an ether containing a suitable tether, subsequent cyclization can be induced. For example, if the alcohol is etherified with a molecule containing a terminal alkyne, a subsequent intramolecular reaction, such as a gold- or platinum-catalyzed hydroalkoxylation/cyclization, could lead to the formation of a heterocyclic ring system.
Furthermore, the presence of the bromo group on the phenoxy ring opens up the possibility of palladium-catalyzed intramolecular C-O or C-C bond formation . For instance, if the benzylic alcohol is modified to introduce a nucleophilic group (e.g., another alcohol or an amine) at a suitable position on the other phenyl ring, an intramolecular Ullmann condensation or a Buchwald-Hartwig amination could be employed to form a new heterocyclic ring. A notable example of such a transformation is the synthesis of dibenzofurans from ortho-halodiaryl ethers, which can be achieved using a palladium catalyst.
| Cyclization Strategy | Key Reaction Type | Potential Product Scaffold |
| Acid-catalyzed cyclization | Intramolecular Friedel-Crafts Alkylation | Dibenz[b,f]oxepine derivatives |
| Cyclization of a functionalized ether | Hydroalkoxylation/Cyclization of an alkyne-tethered ether | Fused heterocyclic systems |
| Palladium-catalyzed cyclization | Intramolecular Ullmann Condensation or Buchwald-Hartwig Amination | Dibenzofuran or related heterocycles |
Functionalization of the Phenyl Rings for Diversification
The two phenyl rings in this compound offer extensive opportunities for diversification through various aromatic functionalization reactions. The differing electronic nature of the two rings, one bearing a bromo and an ether linkage and the other a hydroxymethyl-substituted methyl group, allows for selective modifications.
Electrophilic aromatic substitution is a fundamental tool for introducing a wide range of functional groups onto aromatic rings. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.
On the 2-bromophenoxy ring , the ether oxygen is an ortho, para-directing and activating group, while the bromine atom is also ortho, para-directing but deactivating. The interplay of these effects will determine the position of incoming electrophiles such as nitro groups (nitration), acyl groups (Friedel-Crafts acylation), or halogens (halogenation).
On the 3-(hydroxymethyl)phenyl ring , the methylene (B1212753) group attached to the other ring is weakly activating and ortho, para-directing, while the hydroxymethyl group is weakly deactivating and meta-directing.
Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization. The ether oxygen of the phenoxy group and the oxygen of the benzylic alcohol can act as directing metalation groups (DMGs). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the ortho position to the DMG. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents with high regiocontrol.
Cross-coupling reactions , particularly those catalyzed by palladium, are invaluable for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the phenoxy ring serves as a handle for reactions such as:
Suzuki coupling: reaction with a boronic acid or ester to form a biaryl linkage.
Heck coupling: reaction with an alkene to introduce a vinyl group.
Sonogashira coupling: reaction with a terminal alkyne.
Buchwald-Hartwig amination: reaction with an amine to form an aniline (B41778) derivative.
C-H activation/functionalization: direct coupling of C-H bonds with the bromo-substituted ring.
These reactions allow for the introduction of a vast array of substituents, significantly expanding the chemical space accessible from the parent molecule.
| Functionalization Method | Target Ring | Key Reagents | Potential Modifications |
| Electrophilic Aromatic Substitution | Both phenyl rings | E.g., HNO3/H2SO4 (nitration), AcCl/AlCl3 (acylation), Br2/FeBr3 (bromination) | Introduction of nitro, acyl, halo groups |
| Directed ortho-Metalation (DoM) | Both phenyl rings | Strong organolithium base (e.g., n-BuLi), then an electrophile | Regioselective introduction of various functional groups |
| Cross-Coupling Reactions | 2-Bromophenoxy ring | Palladium catalyst and a suitable coupling partner (e.g., boronic acid, alkene, alkyne, amine) | Formation of C-C and C-N bonds, introducing aryl, vinyl, alkynyl, and amino groups |
Stereoselective Synthesis of Enantiomerically Enriched Analogs (if chiral centers are introduced)
While this compound itself is achiral, derivatization reactions can introduce chiral centers, leading to the formation of enantiomers. The stereoselective synthesis of such analogs is crucial in fields like medicinal chemistry, where enantiomers can exhibit different pharmacological activities.
A primary strategy for introducing a chiral center is through the asymmetric modification of the benzylic alcohol . For instance, if the benzylic alcohol is first oxidized to the corresponding aldehyde, a subsequent asymmetric nucleophilic addition can generate a chiral secondary alcohol. This can be achieved using chiral reagents or catalysts. Examples include:
Asymmetric reduction of a ketone derivative (formed by reaction of the aldehyde with an organometallic reagent) using chiral reducing agents like those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst).
Asymmetric addition of organometallic reagents to the aldehyde in the presence of a chiral ligand or catalyst.
Another approach involves the kinetic resolution of a racemic mixture of a chiral derivative . If a derivatization reaction produces a racemic mixture of a chiral product, enzymatic or chemical kinetic resolution can be employed to separate the enantiomers. For example, a racemic alcohol can be acylated using a lipase (B570770) enzyme, which will selectively acylate one enantiomer at a faster rate, allowing for the separation of the acylated and unacylated enantiomers.
If a new chiral center is introduced through a reaction on one of the phenyl rings or the methylene bridge, asymmetric catalysis can be employed to control the stereochemical outcome. For example, a transition-metal-catalyzed C-H functionalization using a chiral ligand could lead to the enantioselective formation of a new stereocenter.
Finally, chiral chromatography can be used as an analytical or preparative tool to separate enantiomers of a chiral derivative.
| Strategy for Stereoselective Synthesis | Description | Example |
| Asymmetric Synthesis | Introduction of a chiral center with control over its stereochemistry. | Asymmetric reduction of a ketone derivative of the parent compound using a chiral catalyst. |
| Kinetic Resolution | Separation of a racemic mixture by selectively reacting one enantiomer at a faster rate. | Enzymatic acylation of a racemic chiral alcohol derivative. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical transformation. | Transition-metal-catalyzed C-H functionalization with a chiral ligand. |
| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase. | Preparative HPLC using a chiral column to isolate individual enantiomers. |
Due to a lack of specific research findings on the chemical compound "this compound" in the provided search results, a detailed article on its role as a synthetic building block cannot be generated at this time. The current body of accessible literature does not offer sufficient information regarding its specific applications in the synthesis of complex organic molecules, its integration into tandem or cascade reaction sequences, or its use in high-throughput synthesis methodologies for the development of compound libraries.
Further research and publication of its synthetic utility are required to provide a comprehensive and scientifically accurate account as outlined in the user's request.
Computational and Theoretical Studies on 3 2 Bromophenoxy Methyl Phenyl Methanol and Its Reactions
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like (3-((2-Bromophenoxy)methyl)phenyl)methanol, Density Functional Theory (DFT) is a powerful and widely-used method to investigate its electronic structure and predict its reactivity. irjweb.commdpi.com
Methodology: Calculations would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). irjweb.comresearchgate.net This level of theory provides a robust balance between computational cost and accuracy for organic molecules. nih.gov The first step involves a geometry optimization to find the molecule's lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated.
Electronic Structure and Reactivity: Key insights are derived from the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. irjweb.commdpi.com
From these FMO energies, several global reactivity descriptors can be derived to quantify the molecule's behavior: researchgate.netresearchgate.net
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential.
These descriptors provide a quantitative framework for predicting how the molecule will interact with other reagents. nih.gov For instance, the electrophilicity index helps to classify the molecule as a potential electrophile. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction. irjweb.com
Table 7.1.1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound
| Property | Symbol | Hypothetical Value | Unit | Significance |
| HOMO Energy | EHOMO | -6.45 | eV | Electron-donating ability |
| LUMO Energy | ELUMO | -1.10 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.35 | eV | Chemical reactivity and stability |
| Ionization Potential | I | 6.45 | eV | Energy required to remove an electron |
| Electron Affinity | A | 1.10 | eV | Energy released upon adding an electron |
| Electronegativity | χ | 3.775 | eV | Tendency to attract electrons |
| Chemical Hardness | η | 2.675 | eV | Resistance to change in electron configuration |
| Electrophilicity Index | ω | 2.66 | eV | Propensity to act as an electrophile |
Conformational Analysis and Intermolecular Interactions
The flexibility of this compound, primarily around the C-O-C ether linkage and the C-C bond of the methylene (B1212753) bridge, allows it to adopt multiple spatial arrangements or conformations. Understanding the relative energies of these conformers is crucial, as the dominant conformation often dictates the molecule's physical properties and biological activity.
Conformational Analysis: A systematic conformational search can be performed computationally. This involves rotating the key dihedral angles and performing geometry optimization at each step to map the potential energy surface (PES). This process identifies local and global energy minima, corresponding to stable conformers. Such studies on similar diaryl systems have revealed that multiple low-energy conformations can coexist. mdpi.com The relative stability of these conformers is determined by a delicate balance of steric hindrance and subtle intramolecular interactions.
Intermolecular Interactions: In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For the title compound, several types of interactions are expected to govern its crystal packing: mdpi.comrsc.org
Hydrogen Bonding: The primary interaction would be the classical O-H···O hydrogen bond, where the hydroxyl group of one molecule donates a proton to the ether oxygen or hydroxyl oxygen of a neighboring molecule.
Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outermost surface (the σ-hole), can act as a Lewis acid, forming a C-Br···O or C-Br···π interaction with an electron-rich oxygen atom or phenyl ring. nih.gov
π-π Stacking: The two aromatic rings can engage in π-π stacking interactions, which are significant in stabilizing the crystal lattice. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal structure, providing a detailed fingerprint of the packing environment. nih.gov
Table 7.2.1: Predicted Intermolecular Interactions for this compound in the Solid State
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
| Hydrogen Bond | O-H (hydroxyl) | O (ether or hydroxyl) | 15 - 40 |
| Halogen Bond | C-Br | O (ether/hydroxyl) or π-system | 5 - 20 |
| π-π Stacking | Phenyl Ring | Phenyl Ring | 5 - 15 |
| C-H···π Interaction | C-H (aromatic/methylene) | Phenyl Ring | 2 - 10 |
| C-H···O Interaction | C-H (aromatic/methylene) | O (ether or hydroxyl) | 2 - 8 |
Molecular Dynamics Simulations to Understand Solvent and Temperature Effects
While quantum chemical calculations provide insight into static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules in a condensed phase, such as in a solvent, over time. uchicago.edupku.edu.cn
Methodology: An MD simulation for this compound would involve several steps. First, a force field (e.g., OPLS-AA or GAFF) is chosen to define the potential energy of the system. nih.gov The molecule is then placed in a simulation box and solvated with explicit solvent molecules (e.g., water, methanol (B129727), or an organic solvent like chloroform). aip.org The system is then simulated by solving Newton's equations of motion for every atom over a series of small time steps (typically femtoseconds), allowing the molecule's conformational changes and interactions with the solvent to be observed over nanoseconds or longer.
Solvent Effects: MD simulations can reveal how different solvents influence the conformational preferences of the molecule. Polar solvents might stabilize conformers with exposed polar groups (like the hydroxyl group) through hydrogen bonding, while nonpolar solvents might favor more compact conformations. aip.org Analysis of the simulation trajectory can yield properties like the radial distribution function (RDF), which describes the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation shell. acs.org
Temperature Effects: By running simulations at different temperatures, one can study the impact of thermal energy on the molecule's dynamics. Higher temperatures would lead to more rapid conformational transitions, allowing the system to overcome energy barriers and explore a wider range of shapes. Thermodynamic properties, such as the heat capacity or the free energy of solvation, can also be estimated from these simulations.
Table 7.3.1: Typical Parameters for an MD Simulation of this compound
| Parameter | Typical Value / Method | Purpose |
| Force Field | OPLS-AA, GAFF | Defines inter- and intramolecular potentials |
| Solvent Model | TIP3P (Water), Custom | Represents the solvent environment explicitly |
| Simulation Box | Cubic, ~50 Å side length | Periodic boundary conditions to simulate bulk |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature |
| Temperature | 298 K (or range of interest) | Simulates ambient or specified thermal conditions |
| Pressure | 1 atm | Simulates ambient pressure |
| Simulation Time | 100 - 1000 ns | Duration to observe relevant molecular motions |
| Time Step | 2 fs | Integration step for solving equations of motion |
Prediction of Spectroscopic Signatures (focus on computational methodology, not empirical data)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for identifying and characterizing a newly synthesized molecule. These predictions serve as a guide for interpreting experimental spectra.
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., B3LYP/6-311++G(2d,p)). nih.govacs.org The calculation yields nuclear magnetic shielding tensors for each atom. To convert these theoretical shielding values (σ) into chemical shifts (δ), they are referenced against the shielding tensor of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σTMS - σcalc). imist.ma For flexible molecules, it is crucial to perform a Boltzmann averaging of the chemical shifts calculated for each significant low-energy conformer to obtain a final predicted spectrum that accounts for conformational dynamics. rsc.org
IR Spectra Prediction: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. computabio.com This is done by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies and their corresponding normal modes. protheragen.ai Because these calculations often neglect anharmonicity and use incomplete basis sets, the calculated frequencies are systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.97 for B3LYP functionals) to improve agreement with experimental data. researchgate.net Machine learning models are also emerging as a powerful alternative for predicting IR spectra with high accuracy. arxiv.orgacs.org
Table 7.4.1: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | C-O (phenoxy) |
| Chemical Shift (δ) | ~140 ppm | C-CH₂OH (aromatic) | |
| Chemical Shift (δ) | ~110-135 ppm | Aromatic carbons | |
| Chemical Shift (δ) | ~70 ppm | -CH₂-O- | |
| Chemical Shift (δ) | ~64 ppm | -CH₂-OH | |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.6 ppm | Aromatic protons |
| Chemical Shift (δ) | ~5.1 ppm | -CH₂-O- | |
| Chemical Shift (δ) | ~4.7 ppm | -CH₂-OH | |
| Chemical Shift (δ) | ~2.5 ppm (broad) | -OH | |
| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ (broad) | O-H stretch |
| Wavenumber (cm⁻¹) | ~3050 cm⁻¹ | Aromatic C-H stretch | |
| Wavenumber (cm⁻¹) | ~2900 cm⁻¹ | Aliphatic C-H stretch | |
| Wavenumber (cm⁻¹) | ~1240 cm⁻¹ | Aryl-O stretch (asymmetric) | |
| Wavenumber (cm⁻¹) | ~1050 cm⁻¹ | C-O stretch (alcohol) |
In Silico Design of Novel Catalysts or Reaction Conditions for its Transformations
Computational methods can accelerate the discovery of new synthetic routes by predicting optimal catalysts and reaction conditions, reducing the need for extensive experimental screening. mdpi.comresearchgate.net The title compound possesses two key reactive sites: the aryl bromide, suitable for cross-coupling reactions, and the primary alcohol, which can undergo oxidation or etherification/esterification.
Catalyst Design: For a transformation like a Suzuki or Buchwald-Hartwig coupling at the C-Br bond, computational screening can identify promising catalyst candidates. This involves:
Library Generation: Creating a virtual library of potential ligands for a transition metal (e.g., Palladium).
Descriptor Calculation: Computing steric and electronic descriptors for each ligand (e.g., cone angle, Tolman electronic parameter).
QSAR Modeling: Developing a Quantitative Structure-Activity Relationship (QSAR) model that correlates these descriptors with reaction outcomes (e.g., yield, turnover frequency) using data from known reactions. scilit.com
Screening and Prediction: Using the QSAR model to predict the performance of new, untested ligands from the virtual library, thereby prioritizing the most promising candidates for synthesis. mdpi.comcore.ac.uk
Reaction Condition Prediction: Recent advances in machine learning have enabled the development of models that can predict suitable reaction conditions from the structures of reactants and products. beilstein-journals.org These models are trained on vast databases of published chemical reactions (e.g., Reaxys). nih.govacs.org For a desired transformation of this compound, such as the oxidation of the alcohol to an aldehyde, a deep learning model could propose a ranked list of suitable reagents, catalysts, solvents, and temperatures, providing an excellent starting point for experimental validation. ifmo.ruarxiv.org
Table 7.5.1: Hypothetical In Silico Workflow for a Suzuki Coupling Reaction
| Step | Method | Objective | Expected Outcome |
| 1. Ligand Library Generation | Combinatorial enumeration | Create a diverse set of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. | A virtual library of 100s-1000s of potential ligands. |
| 2. Conformer Search & Optimization | Molecular Mechanics / DFT | Find the lowest energy structure for each ligand. | Optimized 3D coordinates for all candidate ligands. |
| 3. Descriptor Calculation | DFT | Quantify steric and electronic properties (e.g., HOMO/LUMO, charge on Pd). | A feature matrix correlating ligand structure to key properties. |
| 4. QSAR Model Training | Machine Learning (e.g., PLS, Random Forest) | Build a predictive model based on a small experimental training set. | A validated model: Yield = f(descriptor₁, descriptor₂, ...). |
| 5. Virtual Screening | QSAR Model Prediction | Predict the yield for all ligands in the virtual library. | A ranked list of top-performing ligands for experimental testing. |
Advanced Characterization Methodologies for Synthetic Studies of 3 2 Bromophenoxy Methyl Phenyl Methanol and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the elemental composition of (3-((2-Bromophenoxy)methyl)phenyl)methanol. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₄H₁₃BrO₂), the expected exact mass can be calculated and compared against the experimental value, confirming the molecular formula. The presence of the bromine atom is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a characteristic M+2 peak in the mass spectrum.
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to analyze the fragmentation pathways. This provides valuable structural information by breaking the molecule into smaller, identifiable pieces. The fragmentation of aryl ethers and benzyl (B1604629) alcohols typically involves specific cleavage patterns. For the target molecule, key fragmentation events would include cleavage of the benzylic C-O bond, the ether C-O bond, and loss of the hydroxyl group. miamioh.eduucalgary.cadocsity.com
Key Fragmentation Pathways for this compound:
Loss of H₂O: Dehydration of the benzyl alcohol moiety.
Benzylic Cleavage: Cleavage of the C-C bond between the methylene (B1212753) group and the phenyl ring, leading to a bromophenoxymethylene cation.
Ether Bond Cleavage: Scission of the ether linkage can occur on either side of the oxygen atom, generating characteristic bromophenoxy or hydroxymethylphenyl fragments.
Loss of Bromine: Cleavage of the C-Br bond.
Formation of Tropylium (B1234903) Ion: A common rearrangement for benzyl derivatives can lead to the formation of a stable tropylium ion (m/z 91) after cleavage of the ether bond. ucalgary.castackexchange.com
Table 1: Predicted HRMS Fragments for C₁₄H₁₃BrO₂
| m/z (calculated) | Possible Fragment Ion Formula | Description of Neutral Loss/Fragment |
| 291.0075 / 293.0055 | [C₁₄H₁₂BrO]⁺ | Loss of a hydroxyl radical (•OH) |
| 275.0126 / 277.0106 | [C₁₄H₁₁Br]⁺• | Loss of formaldehyde (B43269) (CH₂O) and a hydrogen atom |
| 185.9680 / 187.9660 | [C₇H₆Br]⁺ | Bromotropylium ion from cleavage and rearrangement |
| 171.9527 / 173.9507 | [C₆H₄BrO]⁺ | Bromophenoxy cation |
| 107.0497 | [C₇H₇O]⁺ | Hydroxymethylphenyl cation or cresyl cation |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation from loss of CH₂OH ucalgary.ca |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Multidimensional NMR spectroscopy is paramount for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecular structure of this compound. While 1D NMR provides initial information, 2D techniques are essential to resolve signal overlap and confirm connectivity. weebly.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is used to map out the spin systems within the two aromatic rings and to confirm the coupling between the methylene protons and the hydroxyl proton (if not exchanging rapidly). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to (¹JCH). It allows for the unambiguous assignment of carbon atoms that bear protons, such as the aromatic CH groups and the methylene (CH₂) and methanol (B129727) (CH₂) carbons. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining the preferred conformation of the molecule in solution and for differentiating between spatial isomers in derivatives.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) oregonstate.edu | Key Expected HMBC Correlations (¹H → ¹³C) |
| CH₂-OH | ~4.6 | ~64 | C(3) of phenyl ring, C(1) of phenyl ring |
| OH | Variable (2.0-5.0) | - | CH₂-OH |
| O-CH₂ | ~5.1 | ~70 | C(1) of phenyl ring, C(2) of bromophenyl ring |
| Phenyl C(1) | - | ~138 | O-CH₂, CH₂-OH |
| Phenyl C(2,4,5,6)-H | 7.2 - 7.5 | 126 - 130 | Adjacent aromatic carbons, CH₂-OH, O-CH₂ |
| Phenyl C(3) | - | ~139 | O-CH₂, CH₂-OH |
| Bromophenyl C(1) | - | ~155 | O-CH₂ |
| Bromophenyl C(2)-Br | - | ~113 | O-CH₂ |
| Bromophenyl C(3,4,5,6)-H | 6.9 - 7.6 | 115 - 134 | Adjacent aromatic carbons, O-CH₂ |
X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration (for crystalline derivatives)
For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information. nih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsion angles. researchgate.net
The presence of the heavy bromine atom is advantageous for X-ray crystallography. It simplifies the solving of the phase problem, which is a critical step in structure determination. lifechemicals.comresearchgate.net Furthermore, for chiral derivatives, anomalous dispersion effects from the bromine atom can be used to determine the absolute configuration of the stereocenters without the need for a chiral reference. lifechemicals.com
The crystal structure reveals not only the molecular conformation but also the intermolecular interactions that govern the crystal packing, such as hydrogen bonds (involving the hydroxyl group), halogen bonds (involving the bromine atom), C-H···π interactions, and π-π stacking. nih.govresearchgate.net This information is vital for understanding the solid-state properties of the material.
Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for assessing the purity of synthetic batches of this compound and for separating and quantifying stereoisomers of its chiral derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of the compound. nih.gov Reversed-phase columns (e.g., C8 or C18) with mobile phases typically consisting of acetonitrile (B52724) and water or methanol and water are suitable for separating the target molecule from starting materials, byproducts, and degradation products. molnar-institute.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of confirmation. It allows for the verification of the mass of the main peak and the identification of impurities based on their mass-to-charge ratios.
Gas Chromatography-Mass Spectrometry (GC-MS): For thermally stable derivatives, GC-MS is a powerful technique offering high separation efficiency and sensitivity. patsnap.com The compound may require derivatization (e.g., silylation of the alcohol group) to increase its volatility and thermal stability. patsnap.combitesizebio.com
Chiral HPLC: For chiral derivatives, determining the enantiomeric excess (ee) is critical. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers. scirp.orgscirp.orgresearchgate.net The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers, allowing for their accurate quantification. researchgate.net
Table 3: Overview of Chromatographic Techniques and Applications
| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |
| HPLC-UV | C18 Silica | Acetonitrile/Water Gradient | Purity assessment, reaction monitoring |
| LC-MS | C18 Silica | Methanol/Water with Formic Acid | Purity assessment and impurity identification |
| GC-MS | Phenyl-methylpolysiloxane | Helium (carrier gas) | Analysis of volatile/derivatized samples |
| Chiral HPLC | Dinitrobenzoylphenylglycine | Hexane/Isopropanol | Enantiomeric excess (ee) determination |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid and non-destructive method for identifying functional groups within the molecule and for monitoring the progress of a chemical reaction. thermofisher.com These two techniques are often complementary.
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-O stretches of the alcohol and the aryl ether, C-H stretches of the aromatic rings and the methylene group, and the C=C stretching vibrations of the aromatic rings. theaic.org
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information, especially for the aromatic ring vibrations and the C-Br bond. spectroscopyonline.com
These techniques are highly effective for reaction monitoring. For instance, during the synthesis of this compound from a corresponding aldehyde or carboxylic acid, the disappearance of the carbonyl (C=O) band and the appearance of the broad O-H band can be easily tracked by FTIR. rsc.orgnih.gov
Table 4: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (broad) | Alcohol | 3200 - 3600 | FTIR |
| O-H Stretch (free) | Alcohol (gas phase/dilute) | 3650 - 3662 nii.ac.jp | FTIR/Raman |
| C-H Stretch (aromatic) | Aromatic Rings | 3000 - 3100 | FTIR/Raman |
| C-H Stretch (aliphatic) | Methylene (CH₂) | 2850 - 3000 theaic.org | FTIR/Raman |
| C=C Stretch | Aromatic Rings | 1450 - 1600 theaic.org | FTIR/Raman |
| C-O-C Asymmetric Stretch | Aryl Ether | 1210 - 1270 | FTIR |
| C-O Stretch | Primary Alcohol | 1050 - 1085 | FTIR |
| C-Br Stretch | Bromo-aromatic | 500 - 600 researchgate.net | FTIR/Raman |
Q & A
Q. What are the common synthetic routes for (3-((2-Bromophenoxy)methyl)phenyl)methanol?
- Methodological Answer : The compound is synthesized via two primary routes:
Radical Bromination : Bromination of 2-phenoxybenzyl alcohol using N-bromosuccinimide (NBS) under radical initiation with AIBN in CCl₄, followed by purification via column chromatography .
Nucleophilic Substitution : Reaction of a pre-functionalized benzyl alcohol derivative with 2-bromophenol under basic conditions (e.g., K₂CO₃ in DMF) .
Yields typically range from 60–85%, depending on reaction optimization.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the hydroxymethyl (-CH₂OH), bromophenoxy, and aromatic protons.
- FT-IR : Identification of O-H (3200–3600 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches.
- HRMS : For exact molecular weight verification (e.g., [M+H]⁺ expected at m/z 307.0).
- X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELXL .
Q. How is the purity of this compound assessed post-synthesis?
- Methodological Answer : Purity is validated via:
- HPLC : ≥95% peak area under optimized conditions (C18 column, acetonitrile/water gradient).
- Melting Point Analysis : Consistency with literature values (if crystalline).
- Elemental Analysis : Matching calculated vs. experimental C/H/Br/O percentages .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when synthesized via different routes?
- Methodological Answer : Discrepancies (e.g., split peaks, unexpected shifts) may arise from byproducts or conformational isomers. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the bromophenoxy group).
- Cross-Validation : Compare with computational NMR predictions (DFT) or X-ray structures .
Q. What experimental design considerations are critical for studying the oxidative stability of the methanol group?
- Methodological Answer :
- Controlled Oxidation : Use agents like PCC (mild) or KMnO₄ (strong) under inert atmospheres to avoid over-oxidation.
- Kinetic Monitoring : Track reaction progress via TLC/HPLC and isolate intermediates (e.g., aldehyde or carboxylic acid derivatives).
- Computational Modeling (DFT) : Predict susceptibility of the hydroxymethyl group to oxidation based on electron density maps .
Q. How do steric effects influence the nucleophilic substitution reactivity of the bromine atom?
- Methodological Answer :
- Steric Hindrance : The ortho-positioned phenoxy group impedes SN2 mechanisms. Kinetic studies with bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity compared to para-substituted analogs .
- Alternative Pathways : Employ Suzuki-Miyaura cross-coupling (Pd catalysis) to bypass steric limitations, leveraging the bromine as a leaving group .
Q. What strategies mitigate competing side reactions during hydroxymethyl group functionalization?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the -OH group with TBSCl or acetyl chloride before bromine substitution.
- Selective Catalysis : Use Pd(PPh₃)₄ for cross-couplings to minimize undesired bromine displacement .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity while reducing hydrolysis .
Applications in Academic Research
- Medicinal Chemistry : Serves as a scaffold for enzyme inhibitors (e.g., kinase or protease targets) via bromine functionalization .
- Materials Science : Incorporation into polymers for enhanced thermal stability, leveraging the rigid bromophenoxy moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
